molecular formula C11H21NS B12948161 N-(2,4-Dimethylcyclohexyl)thietan-3-amine

N-(2,4-Dimethylcyclohexyl)thietan-3-amine

Cat. No.: B12948161
M. Wt: 199.36 g/mol
InChI Key: GNDSQLXUWWYCLV-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylcyclohexyl)thietan-3-amine: is an organic compound characterized by the presence of a thietane ring and a cyclohexyl group substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylcyclohexyl)thietan-3-amine typically involves the reaction of 2,4-dimethylcyclohexylamine with a thietane derivative. One common method includes the reaction of 2,4-dimethylcyclohexylamine with 3-chlorothietane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethylcyclohexyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thietane derivatives.

    Substitution: Substituted amines, N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-(2,4-Dimethylcyclohexyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylcyclohexyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 3-Thietanamine, N-(2,4-dimethylcyclohexyl)-

Comparison: N-(2,4-Dimethylcyclohexyl)thietan-3-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the thietane ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications. The presence of the dimethyl groups can influence its steric and electronic properties, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(2,4-dimethylcyclohexyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-8-3-4-11(9(2)5-8)12-10-6-13-7-10/h8-12H,3-7H2,1-2H3

InChI Key

GNDSQLXUWWYCLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)NC2CSC2

Origin of Product

United States

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